molecular formula C14H16BrN3O3S B12913227 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide CAS No. 918494-70-9

5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide

Cat. No.: B12913227
CAS No.: 918494-70-9
M. Wt: 386.27 g/mol
InChI Key: GUXQEYYAPYACNB-UHFFFAOYSA-N
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Description

5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the cyclopentylsulfamoyl group. The final step involves the formation of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

918494-70-9

Molecular Formula

C14H16BrN3O3S

Molecular Weight

386.27 g/mol

IUPAC Name

5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H16BrN3O3S/c15-8-5-6-11-10(7-8)13(12(17-11)14(16)19)22(20,21)18-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H2,16,19)

InChI Key

GUXQEYYAPYACNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N

Origin of Product

United States

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